4-(1-Hydroxypropan-2-yl)azetidin-2-one, also known as a β-lactam compound, is a member of the azetidinone family characterized by a four-membered lactam ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the hydroxypropan-2-yl group enhances its biological activity and solubility, making it a valuable compound in pharmaceutical research.
The compound can be derived from various synthetic pathways that involve the cyclization of amino acids or other precursors under specific conditions. Literature sources indicate that azetidinones can be synthesized through methods such as cycloaddition reactions, which allow for the introduction of diverse functional groups and modifications.
4-(1-Hydroxypropan-2-yl)azetidin-2-one is classified under β-lactams, which are known for their antibacterial properties. It falls within the broader category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 4-(1-Hydroxypropan-2-yl)azetidin-2-one can be achieved through several methodologies, including:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, a typical procedure might involve stirring reactants in a polar aprotic solvent at elevated temperatures for several hours, followed by purification steps like column chromatography to isolate the desired product.
The molecular structure of 4-(1-Hydroxypropan-2-yl)azetidin-2-one features a four-membered lactam ring with a hydroxyl group attached to a propan-2-yl side chain. The structural formula can be represented as follows:
Key data related to its structure includes:
4-(1-Hydroxypropan-2-yl)azetidin-2-one participates in various chemical reactions typical for β-lactams:
The reaction mechanisms often involve transition states that are stabilized by intramolecular hydrogen bonding or other interactions that lower activation energy barriers.
The mechanism of action for compounds like 4-(1-Hydroxypropan-2-yl)azetidin-2-one primarily revolves around their interaction with bacterial enzymes involved in cell wall synthesis. Specifically, β-lactams inhibit transpeptidase enzymes, preventing cross-linking of peptidoglycan layers in bacterial cell walls.
This inhibition leads to bacterial lysis and death, making β-lactams effective antibiotics. The effectiveness can vary based on structural modifications and the specific target bacteria.
4-(1-Hydroxypropan-2-yl)azetidin-2-one is primarily used in medicinal chemistry for:
4-(1-Hydroxypropan-2-yl)azetidin-2-one represents a structurally refined monocyclic β-lactam derivative positioned at the intersection of traditional antibiotic design and modern targeted therapeutics. Its core azetidin-2-one scaffold—a four-membered cyclic amide—confers inherent ring strain and electrophilic reactivity, enabling targeted interactions with diverse enzymatic substrates. The C4 hydroxyalkyl substituent introduces a chiral center and hydrogen-bonding capability, significantly modulating the molecule’s physicochemical properties and biological target engagement. This compound exemplifies the strategic evolution of β-lactams beyond antimicrobial activity toward selective modulation of human enzymes implicated in oncology, immunology, and metabolic regulation.
The azetidin-2-one ring emerged as a pharmacophore of unparalleled impact following the serendipitous discovery of penicillin in 1928. Early research focused exclusively on its antibacterial properties, culminating in natural product-derived bicyclic systems (penicillins, cephalosporins) and synthetic monocyclic derivatives (monobactams). Aztreonam—a monobactam antibiotic with potent Gram-negative activity—highlighted the therapeutic viability of monocyclic β-lactams [1]. By the 1990s, research pivoted toward non-antibiotic applications, exploiting the β-lactam ring’s reactivity toward serine and cysteine proteases.
A landmark discovery occurred with the identification of SCH 58235 (later ezetimibe), a 1,4-diaryl-substituted azetidin-2-one that potently inhibited intestinal cholesterol absorption by targeting Niemann-Pick C1-Like 1 protein. Ezetimibe’s 2002 clinical approval validated azetidin-2-ones for chronic disease management [1] [4]. Concurrently, derivatives like 3-chloro-4-aryl azetidin-2-ones demonstrated activity against methicillin-resistant Staphylococcus aureus, while others exhibited antitubercular and antiviral effects, underscoring scaffold versatility [1] [4]. The advent of C3/C4-spirocyclic and N1-tricyclic derivatives further expanded structural diversity, enabling tailored interactions with eukaryotic enzymes [6].
Table 1: Evolution of Key Azetidin-2-one Derivatives in Therapeutics
Era | Compound Class | Representative Agent | Primary Therapeutic Application |
---|---|---|---|
1940s-1960s | Bicyclic penicillins | Penicillin G | Antibacterial (Gram-positive bacteria) |
1970s-1980s | Cephalosporins | Ceftriaxone | Broad-spectrum antibacterial |
1980s | Monobactams | Aztreonam | Antibacterial (Gram-negative bacteria) |
1990s | 1,4-Diaryl azetidinones | SCH 58235 (Ezetimibe) | Cholesterol absorption inhibition |
2000s | Spiro-azetidin-2-ones | Compound Ia | Antifungal/antibacterial |
2010s-Present | Targeted inhibitors | 4-Alkylidene derivatives | Leukocyte elastase/gelatinase inhibition |
The inherent electrophilicity of the β-lactam carbonyl enables covalent or high-affinity reversible interactions with nucleophilic residues in enzyme active sites. This underpins their efficacy against bacterial transpeptidases and human serine/metalloproteases.
Serine Protease Inhibition: 4-Alkylidene-azetidin-2-ones demonstrate potent inhibition of leukocyte elastase (LE)—a serine protease driving tissue destruction in chronic inflammation. Systematic structure-activity relationship studies revealed that C4 unsaturation is critical: (3S,4R)-3-[1-(tert-Butyldimethylsilyloxy)ethyl]-4-ethylidene-azetidin-2-one achieved an half maximal inhibitory concentration of 4 µM against LE. The planar C4 substituent optimally orients the β-lactam carbonyl for acylation of the catalytic serine, while the C3 hydroxyethyl group enhances binding affinity through hydrogen bonding [8].
Metalloproteinase Modulation: Select azetidinones inhibit matrix metalloproteinases (MMPs), notably gelatinases MMP-2 and MMP-9, which facilitate tumor metastasis and angiogenesis. Unsubstituted C3 derivatives like 4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one exhibit selective MMP-2 inhibition (half maximal inhibitory concentration = 60 µM). Molecular docking suggests the β-lactam carbonyl coordinates the catalytic zinc ion, while the C4 alkylidene side chain occupies the S1' specificity pocket [8]. Notably, (3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one preferentially inhibits MMP-9, highlighting stereochemical control over selectivity.
Specialized Enzyme Targets:
Table 2: Enzyme Targets of Bioactive Azetidin-2-one Derivatives
Enzyme Target | Biological Role | Azetidin-2-one Derivative | Potency (half maximal inhibitory concentration or KD) |
---|---|---|---|
Leukocyte elastase (Serine protease) | Tissue remodeling, inflammation | (3S)-3-[1-(tert-Butyldimethylsilyloxy)ethyl]-4-ethylidene-azetidin-2-one | 4 µM |
MMP-2 (Metalloproteinase) | Tumor invasion, angiogenesis | 4-(1-Ethoxycarbonyl)-ethylidene-azetidin-2-one | 60 µM |
MMP-9 (Metalloproteinase) | Metastasis, inflammatory cell migration | (3S)-3-[(1R)-1-Hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one | Selective inhibition |
Fatty acid amide hydrolase | Endocannabinoid degradation | (S)-1-(Pent-4'-enoyl)-4-(hydroxymethyl)azetidin-2-one esters | Micromolar range |
STAT3 (Transcription factor) | Oncogenic signaling, immune evasion | (R)-N-(Cyclohexylbenzyl)-azetidine-2-carboxamide (5o) | 0.38 µM (EMSA) |
Conformational restriction through spirofusion or tricyclic embedding profoundly enhances target selectivity and metabolic stability by reducing entropic penalties upon target binding. Spiro-β-lactams enforce specific dihedral angles between the azetidinone and adjacent rings, optimizing pharmacophore alignment.
Spirocyclic Systems: Spiro[azetidine-2,3'-indoline]-2',4(1'H)-dione derivatives (e.g., 5-bromo-7-bromo analogue Ia) exhibit potent antibacterial activity (minimum inhibitory concentration = 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli). X-ray crystallography confirms orthogonal orientation of the indolinone and β-lactam rings, positioning the bromo substituents for hydrophobic contact with enzyme pockets [6]. Similarly, spirotryprostatin A—a fungal alkaloid incorporating spiro-azetidinone and indole systems—inhibits microtubule assembly, demonstrating anticancer potential.
Tricyclic and Planar-Constrained Derivatives: Antimitotic 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones rely on coplanar alignment of the trimethoxyphenyl ring (Ring A) and the β-lactam (Ring B), with torsion angles <17°. Intramolecular C10–H⋯O=C hydrogen bonding (distance: 2.46–2.53 Å) enforces this planarity, enabling optimal interaction with tubulin’s colchicine site. Orthogonal orientation of the C4-aryl substituent (Ring C) fills a hydrophobic cleft, as evidenced by antiproliferative activity against MCF-7 breast cancer cells [7]. Modifying C4 to 4-methoxy-3-aminophenyl boosted tubulin polymerization inhibition (half maximal inhibitory concentration = 5 µM).
Impact of C4 Chirality: In 4-(1-hydroxypropan-2-yl) analogues, the C4 stereocenter dictates three-dimensional display of the hydroxypropyl group. Molecular overlays of active antimitotic azetidinones reveal eclipsed conformations at C3/C4 (H3–C3–C4–C18 torsion: −7.27° to 13.08°), positioning the C4 substituent perpendicular to the lactam plane. This geometry allows the secondary alcohol to form critical hydrogen bonds with catalytic residues in serine proteases or allosteric sites in STAT3 [7] [10].
Figure: Conformational Analysis of Bioactive Azetidin-2-ones
[A] Spirocyclic System (e.g., Ia) [B] Tricyclic System (e.g., Antimitotic β-lactam) O O ╱ ╲ ╱ ╲ N C3' N C3 ╲ ╱ \ ╲ ╱ \ C2 Br C2 C4-aryl | (Orthogonal rings) | (Coplanar A/B rings; O=C O=C Orthogonal C ring)
Overlay diagrams demonstrate rigid geometries enabling selective target engagement.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: